![molecular formula C4H4Cl2N2O B1252358 5-Chloropyrimidin-2-ol hydrochloride CAS No. 42748-90-3](/img/structure/B1252358.png)
5-Chloropyrimidin-2-ol hydrochloride
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Overview
Description
Chloropyrimidines are an important class of compounds in the field of medicinal chemistry and organic synthesis, due to their utility as building blocks for the development of pharmaceuticals and agrochemicals. The specific focus here is on 5-Chloropyrimidin-2-ol hydrochloride, a compound that incorporates both the reactive chloro functional group and the hydroxyl group within the pyrimidine ring, enhancing its potential for further chemical modifications and applications in various biochemical processes.
Synthesis Analysis
The synthesis of chloropyrimidines typically involves chlorination reactions, where specific chlorinating agents are used to introduce the chloro group into the pyrimidine nucleus. For example, phosphorus oxychloride/diethylaniline chlorination has been utilized in the synthesis of 6-chloro derivatives of pyrimidin-4-ols, demonstrating the versatility of chlorination techniques in modifying pyrimidine compounds (Harnden & Hurst, 1990).
Molecular Structure Analysis
Molecular structure analysis of chloropyrimidines, including 5-Chloropyrimidin-2-ol hydrochloride, can be performed using techniques such as X-ray diffraction and NMR spectroscopy. These methods provide insights into the crystal structure and electronic configuration of the compound, aiding in understanding its reactivity and interactions with other molecules. For instance, the crystal structure of related chloropyrimidines has been determined, revealing information about their molecular geometry and intermolecular interactions (Lu Jiu-fu et al., 2015).
Scientific Research Applications
DNA Modification and Stability
- The reactivity of chlorine species derived from myeloperoxidase-mediated inflammation can modify DNA bases, producing 5-chloropyrimidines. 5-chlorocytosine (ClC), a derivative, has been synthesized for biochemical and biophysical studies to determine the consequences of pyrimidine chlorination. Surprisingly, ClC showed more stability in DNA than anticipated, highlighting its potential significance in understanding DNA modifications (Kang et al., 2004).
Chemical Sensing and Signal Processing
- Novel pyrimidine-based receptors have been developed, displaying selective complexation with Ni(II), indicating potential applications in chemical sensing and signal processing. These receptors, upon interaction with Ni(II), exhibit fluorescence quenching, forming an off sensing type system. This showcases the utility of pyrimidine derivatives in designing highly selective colorimetric and fluorometric sensors, possibly for environmental or analytical applications (Gupta et al., 2016).
Antimicrobial Applications
- Pyrimidine derivatives, including chloropyrimidines, have been studied for their antimicrobial properties. Compounds synthesized by modifying the pyrimidine structure showed promising activity against various pathogenic bacteria and fungi, indicating the potential use of 5-Chloropyrimidin-2-ol hydrochloride in developing new antimicrobial agents (Mallikarjunaswamy et al., 2016).
Antioxidant Properties
- Pyrimidine nucleus, an integral component of nucleic acids and vitamins, is found in derivatives possessing diverse biological activities including antioxidant properties. Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized and demonstrated promising antioxidant activity in vitro, suggesting potential therapeutic applications for oxidative stress-related conditions (Rani et al., 2012).
Fluorescent Sensing and Logic Gate Operations
- Designed pyrimidine derivatives have been used for selective recognition of ions like aluminum, indicating their application in fluorescent sensing. These compounds have shown potential in bacterial cell imaging and the implementation of logic gate operations, broadening the scope of pyrimidine derivatives in bioimaging and nanotechnology (Yadav et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1H-pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLWQORZOWPFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrimidin-2-ol hydrochloride | |
CAS RN |
42748-90-3 |
Source
|
Record name | 5-chloropyrimidin-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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